molecular formula C12H13NO2 B12827785 Ethyl 7-methylindolizine-2-carboxylate

Ethyl 7-methylindolizine-2-carboxylate

Cat. No.: B12827785
M. Wt: 203.24 g/mol
InChI Key: NOQGOSJCPKFZLQ-UHFFFAOYSA-N
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Description

Ethyl 7-methylindolizine-2-carboxylate is a heterocyclic organic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methylindolizine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-alkynylpyridines with ethyl diazoacetate in the presence of a rhodium catalyst. This reaction proceeds through a cyclization process, forming the indolizine ring system.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-bromo-3-methylpyridine with ethyl 2-alkynoate in the presence of a palladium catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methylindolizine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-methylindolizine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indolizine derivatives, which are valuable in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which Ethyl 7-methylindolizine-2-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 7-methylindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:

    Ethyl indolizine-2-carboxylate: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical reactivity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

ethyl 7-methylindolizine-2-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-11-6-9(2)4-5-13(11)8-10/h4-8H,3H2,1-2H3

InChI Key

NOQGOSJCPKFZLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=C1)C

Origin of Product

United States

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